molecular formula C21H21N5O8S2 B143912 Mdatmc CAS No. 137778-06-4

Mdatmc

Cat. No. B143912
M. Wt: 535.6 g/mol
InChI Key: KQGNEPPMEINCBV-NLYRJCHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mdatmc is a synthetic compound that has been widely used in scientific research for its ability to bind to specific receptors in the brain. This compound has shown promise in a variety of research areas, including neuropharmacology, drug discovery, and behavioral studies. In

Mechanism Of Action

Mdatmc binds to specific receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. This binding activity leads to the activation of signaling pathways, which ultimately result in the biochemical and physiological effects of Mdatmc.

Biochemical And Physiological Effects

Mdatmc has been shown to have a variety of biochemical and physiological effects in animal models. These effects include the modulation of neurotransmitter release, the regulation of gene expression, and the activation of neurotrophic factors. Additionally, Mdatmc has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using Mdatmc in lab experiments is its ability to selectively bind to specific receptors in the brain. This allows researchers to study the effects of Mdatmc on specific signaling pathways and neurotransmitter systems. However, one limitation of using Mdatmc in lab experiments is its potential for off-target effects. Mdatmc may bind to other receptors in the brain, which could confound the results of experiments.

Future Directions

There are several future directions for research on Mdatmc. One area of research is the development of new compounds that are structurally similar to Mdatmc but have improved pharmacological properties. Additionally, researchers may investigate the potential therapeutic uses of Mdatmc in the treatment of psychiatric disorders. Finally, researchers may explore the potential of Mdatmc as a tool for studying the brain and its functions.
Conclusion:
Mdatmc is a synthetic compound that has been widely used in scientific research for its ability to selectively bind to specific receptors in the brain. This compound has shown promise in a variety of research areas, including neuropharmacology, drug discovery, and behavioral studies. While there are advantages and limitations to using Mdatmc in lab experiments, there are several future directions for research that may lead to new discoveries and therapeutic applications.

Synthesis Methods

Mdatmc is synthesized through a multi-step process that involves several chemical reactions. The starting material for the synthesis is piperazine, which is reacted with 3,4-methylenedioxyphenylacetone to form the intermediate compound. This intermediate is then reacted with hydrochloric acid to yield the final product, Mdatmc. The synthesis of Mdatmc is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Mdatmc has been used extensively in scientific research for its ability to bind to specific receptors in the brain. This compound has been used in a variety of research areas, including neuropharmacology, drug discovery, and behavioral studies. Mdatmc has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, Mdatmc has been used in drug discovery research to identify new compounds that may be effective in treating psychiatric disorders.

properties

CAS RN

137778-06-4

Product Name

Mdatmc

Molecular Formula

C21H21N5O8S2

Molecular Weight

535.6 g/mol

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-prop-1-en-2-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C21H21N5O8S2/c1-8(2)10-6-35-18-14(24-16(27)13(25-31-4)11-7-36-20(22)23-11)17(28)26(18)15(10)19(29)32-5-12-9(3)33-21(30)34-12/h7,14,18H,1,5-6H2,2-4H3,(H2,22,23)(H,24,27)/b25-13+/t14-,18-/m1/s1

InChI Key

KQGNEPPMEINCBV-NLYRJCHXSA-N

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=C)C

SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(=NOC)C4=CSC(=N4)N)C(=C)C

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(=NOC)C4=CSC(=N4)N)C(=C)C

synonyms

(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl 7-(2-(2-amino-4-thiazole)-2-methoxyiminoacetamido)-3-(2-propenyl)-3-cephem-4-carboxylate
MDATMC

Origin of Product

United States

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